molecular formula C14H20ClN3O B2845583 2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide CAS No. 2094338-55-1

2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2845583
CAS No.: 2094338-55-1
M. Wt: 281.78
InChI Key: AHFKBFMFUKHSCU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 4-position, which is further linked to a 2-(2,2-dimethylpyrrolidin-1-yl)ethyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2,2-dimethylpyrrolidine.

    Formation of Intermediate: The first step involves the alkylation of 2,2-dimethylpyrrolidine with an appropriate alkylating agent to introduce the 2-(2,2-dimethylpyrrolidin-1-yl)ethyl group.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-chloropyridine-4-carboxylic acid or its derivatives under suitable conditions, such as the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position of the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrrolidine moiety, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and the amide linkage play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-pyrrolidin-1-ylethyl)pyridine-4-carboxamide: Similar structure but lacks the dimethyl groups on the pyrrolidine ring.

    2-chloro-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide: Contains a morpholine ring instead of the dimethylpyrrolidine moiety.

    2-chloro-N-(2-piperidin-1-ylethyl)pyridine-4-carboxamide: Features a piperidine ring in place of the dimethylpyrrolidine.

Uniqueness

The presence of the 2,2-dimethylpyrrolidine moiety in 2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-14(2)5-3-8-18(14)9-7-17-13(19)11-4-6-16-12(15)10-11/h4,6,10H,3,5,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFKBFMFUKHSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CCNC(=O)C2=CC(=NC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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